molecular formula C16H9N3O3S2 B2744067 N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 942002-68-8

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2744067
CAS No.: 942002-68-8
M. Wt: 355.39
InChI Key: DCGRZDCMMLKNAW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide: is a complex organic compound that features both a benzo[d]thiazole and a benzo[b]thiophene moiety. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole derivatives with benzo[b]thiophene-2-carboxylic acid derivatives under specific conditions. For instance, the reaction might involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods might include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while coupling reactions can introduce various substituents onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to its combined structural features, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-16(18-10-1-3-14-12(7-10)17-8-23-14)15-6-9-5-11(19(21)22)2-4-13(9)24-15/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGRZDCMMLKNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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